Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate
Overview
Description
Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate is an organic compound with a complex structure that includes a cyclopentyl ring, a methoxyaniline group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyaniline Group: The methoxyaniline group is introduced via nucleophilic substitution reactions, where a suitable aniline derivative reacts with a methoxy-containing reagent.
Formation of the Oxopropanoate Moiety: The oxopropanoate moiety is formed through esterification reactions involving propanoic acid derivatives and methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The methoxyaniline group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentyl-3-(4-chloroanilino)-3-oxopropanoate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 2-cyclopentyl-3-(4-nitroanilino)-3-oxopropanoate: Contains a nitro group instead of a methoxy group.
Methyl 2-cyclopentyl-3-(4-aminophenyl)-3-oxopropanoate: Features an amino group instead of a methoxy group.
Uniqueness
Methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate is unique due to the presence of the methoxyaniline group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-cyclopentyl-3-(4-methoxyanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-9-7-12(8-10-13)17-15(18)14(16(19)21-2)11-5-3-4-6-11/h7-11,14H,3-6H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWREQIFVWZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2CCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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